molecular formula C15H16ClN3O B6474465 1-{[1-(4-chlorobenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole CAS No. 2640956-96-1

1-{[1-(4-chlorobenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole

Cat. No.: B6474465
CAS No.: 2640956-96-1
M. Wt: 289.76 g/mol
InChI Key: OWKKXTGXLVWBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-imidazole core substituted at position 1 with a [1-(4-chlorobenzoyl)azetidin-3-yl]methyl group and at position 2 with a methyl group. The methyl group at position 2 may influence steric effects and electronic properties, modulating reactivity or binding affinity.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-11-17-6-7-18(11)8-12-9-19(10-12)15(20)13-2-4-14(16)5-3-13/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKKXTGXLVWBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Azetidine-Containing Imidazoles

The closest analog is 1-(Azetidin-3-yl)-1H-imidazole hydrochloride (CAS: 153836-44-3), which shares the azetidinyl-imidazole backbone but lacks the 4-chlorobenzoyl and 2-methyl substituents. The absence of these groups reduces its molecular weight (159.62 g/mol vs. ~345 g/mol for the target compound) and alters polarity.

Imidazole Derivatives with Aryl Substituents

  • 4-(2-Thienyl)-1-(4-methylbenzyl)-1H-imidazole (CAS: 310465-11-3): Substituted with a thienyl group at position 4 and a 4-methylbenzyl group at position 1. The thienyl group introduces sulfur-based π-π interactions, while the benzyl group increases hydrophobicity. This compound’s electronic profile differs significantly due to the electron-rich thiophene vs. the electron-withdrawing 4-chlorobenzoyl group in the target compound .
  • 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid : Features a benzoic acid substituent and diphenylimidazole core. The carboxylic acid group enhances water solubility, contrasting with the lipophilic 4-chlorobenzoyl group. Such structural differences highlight trade-offs between bioavailability and membrane permeability .

Triazole-Imidazole Hybrids

Compounds like 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) integrate imidazole and triazole rings.

Thiazole-Triazole-Acetamide Benzoimidazoles

Derivatives such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) demonstrate complex architectures with phenoxymethyl linkers and thiazole-triazole acetamide side chains. These compounds are larger (MW > 500 g/mol) and designed for specific docking interactions, as seen in their binding poses with enzymes like α-glucosidase .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 1H-Imidazole 2-Methyl; [1-(4-Cl-benzoyl)azetidinyl]methyl ~345 Lipophilic, conformationally constrained
1-(Azetidin-3-yl)-1H-imidazole hydrochloride 1H-Imidazole Azetidin-3-yl 159.62 Simplified backbone, polar hydrochloride
4-(2-Thienyl)-1-(4-methylbenzyl)-1H-imidazole 1H-Imidazole 2-Thienyl; 4-methylbenzyl ~268 Sulfur π-interactions, hydrophobic
9c (Thiazole-triazole-benzoimidazole) Benzoimidazole Bromophenyl-thiazole; triazole-acetamide ~610 High molecular weight, enzyme inhibition
4-Hydroxybenzoic acid–1H-imidazole (1/1) 1H-Imidazole 4-Hydroxybenzoic acid ~180 Hydrogen-bonding capacity, crystalline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.